Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Description
This compound is a highly sulfonated polyazo dye characterized by multiple azo (-N=N-) linkages and sodium sulfonate (-SO₃Na) groups. Its structure comprises two 4-amino-2-hydroxyphenylazo moieties connected via naphthalene and phenyl spacers, with three sulfonate groups ensuring water solubility . The compound’s synthesis likely involves sequential diazotization and coupling reactions, as inferred from analogous azo dye preparations .
Properties
CAS No. |
79057-88-8 |
|---|---|
Molecular Formula |
C44H30N11Na3O13S3 |
Molecular Weight |
1085.9 g/mol |
IUPAC Name |
trisodium;6-[(4-amino-2-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(4-amino-2-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N11O13S3.3Na/c45-24-3-12-33(36(56)17-24)52-49-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)54-48-27-9-7-26(8-10-27)47-35-14-11-30(21-38(35)69(60,61)62)51-55-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)50-53-34-13-4-25(46)18-37(34)57;;;/h1-21,47,56-59H,45-46H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
VBESMCXNVSSFNS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 6-((4-amino-2-hydroxyphenyl)azo)-3-((4-((4-((7-((4-amino-2-hydroxyphenyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2-hydroxyphenyl. This involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form the first azo linkage.
Subsequent Diazotization and Coupling: This process is repeated with additional aromatic amines and coupling components to build the complex structure of the dye.
Final Product Formation: The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the trisodium salt form of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Modified dyes with different functional groups, potentially altering their application properties.
Scientific Research Applications
Chemistry
Analytical Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Synthetic Chemistry: Employed in the synthesis of other complex organic compounds.
Biology
Histology: Utilized as a staining agent for biological tissues, aiding in the visualization of cellular structures.
Medicine
Diagnostic Tools: Incorporated in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Printing: Used in inks for printing applications.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets include various substrates in analytical and diagnostic applications. The pathways involved often include interactions with other chemical species that result in color changes, making it useful as an indicator.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison with D-A-D Fluorenone Dyes
The target compound shares structural motifs with donor-acceptor-donor (D-A-D) fluorenone dyes, such as electron-rich aromatic amines (donors) and conjugated spacers (acceptors) . However, key differences include:
- Donor Strength: The 4-amino-2-hydroxyphenyl group in the target compound acts as a moderate electron donor, whereas D-A-D fluorenone dyes employ stronger donors like diethylaniline.
- Solubility: Three sulfonate groups in the target compound enhance aqueous solubility, unlike non-sulfonated fluorenone dyes, which may require organic solvents.
Comparison with Simple Azo Dyes (e.g., 1-(4-Chlorophenylazo)-2-naphthol)
Key distinctions include:
- Molar Absorptivity : The target’s polyazo structure likely increases molar absorptivity due to extended π-conjugation.
- Stability: Sulfonate groups in the target compound reduce aggregation in aqueous solutions, improving photostability compared to non-ionic azo dyes.
- Application Scope : Simple azo dyes are used in textiles and pH indicators, while the target’s solubility and electronic properties may suit advanced applications like optoelectronics.
Comparison with Sulfonated Naphthalene Derivatives
Sulfonated derivatives like 4-amino-1-naphthalenesulfonic acid sodium salt () share partial structural motifs with the target compound but lack azo linkages . Differences include:
- Optical Properties: The target’s azo groups enable strong visible-light absorption (400–600 nm), whereas non-azo sulfonates are typically UV-active.
- Thermal Stability: Multiple sulfonate groups in the target may reduce thermal stability compared to mono-sulfonated analogues due to increased ionic character.
Electronic Properties via DFT Studies ()
Comparative DFT studies on azo compounds reveal that substituents significantly alter HOMO-LUMO gaps. For example, electron-withdrawing sulfonate groups in the target compound may lower the LUMO energy, enhancing charge-transfer transitions compared to non-sulfonated analogues . Additionally, the extended conjugation from multiple azo groups could reduce the HOMO-LUMO gap by ~0.5–1.0 eV versus simpler azo dyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
